molecular formula C13H17N3O2 B2562342 1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 941987-80-0

1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2562342
CAS No.: 941987-80-0
M. Wt: 247.298
InChI Key: KIANYABFVKNOJA-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Scientific Research Applications

1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of a high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various functionalized urea derivatives.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the methoxyethyl group can influence the compound’s solubility and bioavailability. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.

    1-(2-ethoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.

    1-(2-methoxyethyl)-3-(1H-indol-3-yl)urea: Similar structure without the methyl group on the indole moiety.

Uniqueness

1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea is unique due to the presence of both the methoxyethyl group and the methylated indole moiety

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-16-9-11(10-5-3-4-6-12(10)16)15-13(17)14-7-8-18-2/h3-6,9H,7-8H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIANYABFVKNOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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